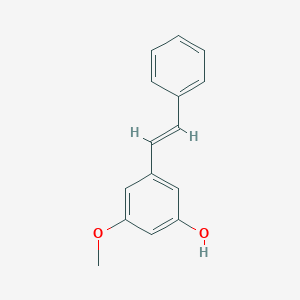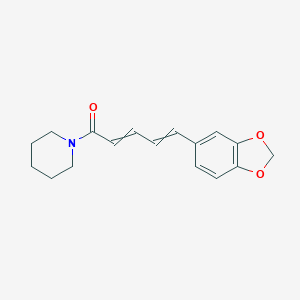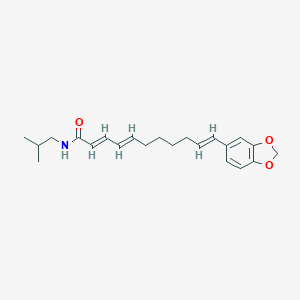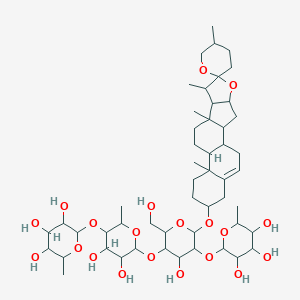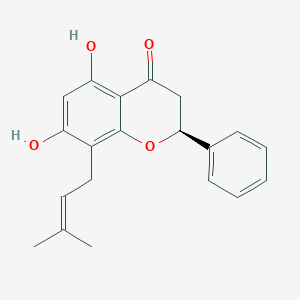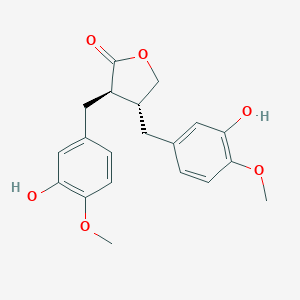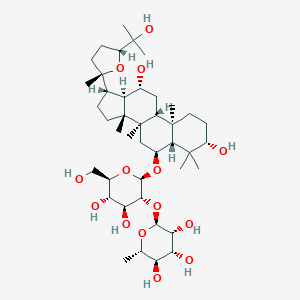
Pseudoginsenoside FII
説明
Pseudoginsenoside FII is a biochemical used for proteomics research . It is a chemical natural product found in American ginseng (Panax quinquefolius) but not in Asian ginseng (Panax ginseng), although it has similar properties to the Asian ginseng compound ginsenoside Rf . The molecule is a triterpenoid saponin member of the dammarane family and contains a four-ring rigid skeleton .
Molecular Structure Analysis
Pseudoginsenoside FII has a molecular formula of C42H72O14 and a molecular weight of 801.01 . It has been characterized using techniques such as ultra-performance liquid chromatography-iron trap-time of flight-mass spectrometry (UPLC/IT-TOF MS) .Chemical Reactions Analysis
Pseudoginsenoside FII undergoes transformation under different processing conditions. For instance, the content of malonyl-pseudoginsenoside FII in a sample was found to increase significantly with steaming time . The malonyl-pseudoginsenoside FII underwent demalonylation and hydrolysis reactions to produce pseudoginsenoside FII .Physical And Chemical Properties Analysis
Pseudoginsenoside FII is a solid substance that should be stored at 4° C . It has a molecular weight of 801.01 and a molecular formula of C42H72O14 .科学的研究の応用
Enhancing Skin Flap Viability
Pseudoginsenoside F11 has been shown to improve the viability of random-pattern skin flaps, which are commonly used in tissue reconstruction. The compound promotes the nuclear translocation of transcription factor EB (TFEB) through the AMPK-mTOR signaling pathway, enhancing angiogenesis and reducing apoptosis and oxidative stress . This activation of autophagy is a promising strategy for increasing the survival rate of skin flaps.
Neuroprotective Properties in Cerebral Ischemia
The compound exhibits neuroprotective effects by attenuating cerebral ischemic injury. It alleviates autophagic/lysosomal defects, which can lead to neuronal death following ischemic stroke . By improving lysosomal function and promoting lysosome/autophagosome fusion, Pseudoginsenoside F11 reduces the accumulation of autophagosomes and apoptosis, thereby protecting neural tissue .
Ameliorating Thromboembolic Stroke Injury
Research indicates that Pseudoginsenoside F11 can ameliorate thromboembolic stroke injury in rats by reducing thromboinflammation . This suggests its potential application in the treatment of stroke and related neurovascular conditions.
Activation of Autophagy Pathways
Pseudoginsenoside F11 activates autophagy through various signaling pathways, including AMPK-mTOR, which is crucial for cellular homeostasis and survival . This activation is significant in conditions where autophagy plays a protective role, such as in ischemic injury.
Addressing Lysosomal Defects
The compound has been found to address lysosomal defects that are implicated in various neurodegenerative diseases. By improving the autophagy-lysosomal pathway, Pseudoginsenoside F11 could have therapeutic implications for conditions like Alzheimer’s disease and Parkinson’s disease .
Potential in Neurogenesis
Pseudoginsenoside F11 may also play a role in promoting neurogenesis. Studies suggest that it can improve long-term neurological function and promote the generation of new neurons after ischemic stroke, potentially through the activation of the BDNF/TrkB pathway .
作用機序
Target of Action
Pseudoginsenoside F11, also known as Ginsenoside A1 or Pseudoginsenoside FII, is a component of Panax quinquefolium (American ginseng) and has been demonstrated to antagonize the learning and memory deficits induced by scopolamine, morphine, and methamphetamine in mice . It has been reported to exert neuroprotective effects on ischemic stroke induced by permanent and transient middle cerebral artery occlusion in experimental animals .
Mode of Action
Pseudoginsenoside F11 has been shown to inhibit diprenorphine (DIP) binding with an IC50 of 6.1 μM and reduced the binding potency of morphine in Chinese hamster ovary (CHO)-μ cells . It has also been found to confer protection against cerebral ischemia and alleviate oxidative stress .
Biochemical Pathways
Pseudoginsenoside F11 has been found to affect several biochemical pathways. It has been shown to alleviate the cognitive dysfunction and tau phosphorylation in a rat model of sporadic Alzheimer’s disease (SAD). This effect was achieved by regulating the insulin signaling pathway and calpain I/CDK5 signaling pathway in the hippocampus . Furthermore, it has been shown to activate autophagy through the AMPK-TFEB signal pathway in skin flaps .
Pharmacokinetics
It is known that the compound is a component of panax quinquefolium, and its bioavailability may be influenced by the method of administration and the presence of other compounds .
Result of Action
Pseudoginsenoside F11 has been shown to have several effects at the molecular and cellular level. It has been demonstrated to antagonize the learning and memory deficits induced by various drugs in mice . It has also been shown to reduce neuronal loss, protect synapse structure, and modulate expression of tau phosphorylation . In addition, it has been found to enhance angiogenesis, alleviate apoptosis and oxidative stress, thereby improving the survival of skin flaps .
Action Environment
The action of Pseudoginsenoside F11 can be influenced by various environmental factors. For example, the presence of other compounds in Panax quinquefolium may affect its bioavailability and efficacy
Safety and Hazards
特性
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-19-28(46)30(48)32(50)35(52-19)55-33-31(49)29(47)23(18-43)54-36(33)53-22-17-41(8)24(39(6)13-11-25(45)37(2,3)34(22)39)16-21(44)27-20(10-14-40(27,41)7)42(9)15-12-26(56-42)38(4,5)51/h19-36,43-51H,10-18H2,1-9H3/t19-,20-,21+,22-,23+,24+,25-,26+,27-,28-,29+,30+,31-,32+,33+,34-,35-,36+,39+,40+,41+,42-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGYSAVRIDZNKA-NKECSCAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)O)C7(C3C(C(CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@]6(CC[C@@H](O6)C(C)(C)O)C)C)O)[C@@]7([C@@H]3C([C@H](CC7)O)(C)C)C)C)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00275690 | |
| Record name | Pseudoginsenoside F11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pseudoginsenoside FII | |
CAS RN |
69884-00-0 | |
| Record name | Pseudoginsenoside F11 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69884-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside A1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069884000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudoginsenoside F11 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00275690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 69884-00-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



